molecular formula C20H29NaO4 B12649356 Sodium isobutyl 2-tetrapropenylsuccinate CAS No. 93921-09-6

Sodium isobutyl 2-tetrapropenylsuccinate

Cat. No.: B12649356
CAS No.: 93921-09-6
M. Wt: 356.4 g/mol
InChI Key: LLDIFBDESDOMQM-LJPQTABZSA-M
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Description

Sodium isobutyl 2-tetrapropenylsuccinate is a chemical compound with the molecular formula C20H36O4Na and a molecular weight of 356.40 g/mol. It is known for its unique structure, which includes multiple propenyl groups and a succinate backbone. This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium isobutyl 2-tetrapropenylsuccinate typically involves the esterification of succinic acid with isobutyl alcohol, followed by the addition of propenyl groups. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The final step involves neutralizing the ester with sodium hydroxide to form the sodium salt.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: Sodium isobutyl 2-tetrapropenylsuccinate undergoes various chemical reactions, including:

    Oxidation: The propenyl groups can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The succinate backbone allows for nucleophilic substitution reactions, where the isobutyl group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols are used in the presence of base catalysts.

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Saturated derivatives.

    Substitution: Various substituted succinates.

Scientific Research Applications

Sodium isobutyl 2-tetrapropenylsuccinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in drug development and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in lubricants

Mechanism of Action

The mechanism of action of sodium isobutyl 2-tetrapropenylsuccinate involves its interaction with specific molecular targets and pathways. The compound’s propenyl groups allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The succinate backbone can participate in metabolic pathways, influencing cellular processes and biochemical reactions .

Comparison with Similar Compounds

  • Sodium isobutyl succinate
  • Sodium tetrapropenyl succinate
  • Sodium isobutyl 2-propenylsuccinate

Comparison: Sodium isobutyl 2-tetrapropenylsuccinate stands out due to its multiple propenyl groups, which confer unique reactivity and properties compared to its analogs. This makes it particularly valuable in applications requiring specific chemical modifications and interactions .

Properties

CAS No.

93921-09-6

Molecular Formula

C20H29NaO4

Molecular Weight

356.4 g/mol

IUPAC Name

sodium;(E)-3-(2-methylpropoxycarbonyl)-2,2,3-tris[(E)-prop-1-enyl]hex-4-enoate

InChI

InChI=1S/C20H30O4.Na/c1-7-11-19(12-8-2,17(21)22)20(13-9-3,14-10-4)18(23)24-15-16(5)6;/h7-14,16H,15H2,1-6H3,(H,21,22);/q;+1/p-1/b11-7+,12-8+,13-9+,14-10+;

InChI Key

LLDIFBDESDOMQM-LJPQTABZSA-M

Isomeric SMILES

C/C=C/C(C(C(=O)OCC(C)C)(/C=C/C)/C=C/C)(C(=O)[O-])/C=C/C.[Na+]

Canonical SMILES

CC=CC(C=CC)(C(=O)[O-])C(C=CC)(C=CC)C(=O)OCC(C)C.[Na+]

Origin of Product

United States

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